1-(Benzenesulfonyl)-3-(4-methoxyphenyl)-5-(methylthio)-1,2,4-triazole
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Overview
Description
1-(benzenesulfonyl)-3-(4-methoxyphenyl)-5-(methylthio)-1,2,4-triazole is a member of triazoles.
Scientific Research Applications
Synthesis and Structural Analysis
1-(Benzenesulfonyl)-3-(4-methoxyphenyl)-5-(methylthio)-1,2,4-triazole is involved in complex chemical reactions and structural analyses. For instance, Selby and Lepone (1984) demonstrated the synthesis of related triazole compounds, emphasizing the significance of structural elucidation in understanding these chemicals' properties (Selby & Lepone, 1984).
Synthesis in Organic Chemistry
This compound plays a role in the synthesis of various organic compounds. Rajeswaran and Srinivasan (1994) explored its use in the synthesis of benzocarbazoloquinones, a process involving oxidative cyclization, highlighting the compound's utility in organic synthesis (Rajeswaran & Srinivasan, 1994).
Biological Activity Studies
Kaplaushenko (2014) investigated the synthesis of S-5-R-4-R1-4H-1,2,4-triazol-3-ilsulfonthioates, a derivative of this compound, to expand the range of pharmacologically active substances. This research underscores the potential of 1,2,4-triazole derivatives in biological activity studies (Kaplaushenko, 2014).
Antimicrobial Properties
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. This research indicates the compound's relevance in developing substances with antimicrobial properties (Bektaş et al., 2007).
Chemical Protection and Synthesis Techniques
Khaliullin et al. (2018) worked on synthesizing previously unknown 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles, illustrating the importance of chemical protection techniques in the synthesis of complex organic compounds (Khaliullin et al., 2018).
Enzyme Interaction and Pharmacological Potential
Özdemir et al. (2021) synthesized a series of 2-ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates to evaluate their interaction with human aldose reductase enzyme. This study highlights the pharmacological potential of these derivatives in medical research (Özdemir et al., 2021).
Tautomerism in Organic Chemistry
Kubota and Uda (1975) studied the tautomerism of triazoles, shedding light on the fundamental understanding of chemical properties and reactions in organic chemistry (Kubota & Uda, 1975).
Chemical Interactions and Molecular Docking
Research by Arfan et al. (2018) involving the chemical transformation of 4-methoxybenzoic acid into triazole derivatives and their subsequent analysis through molecular docking studies reveals insights into chemical interactions and potential biological activities (Arfan et al., 2018).
Properties
Molecular Formula |
C16H15N3O3S2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3O3S2/c1-22-13-10-8-12(9-11-13)15-17-16(23-2)19(18-15)24(20,21)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
YBRGSFBFGNUDDE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)SC)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)SC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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